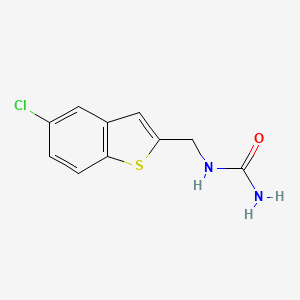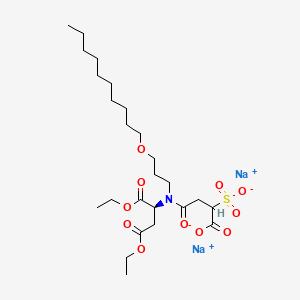
DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines the properties of aspartic acid derivatives with sulfonate and ester functionalities, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt typically involves multiple steps, including:
Starting Materials: The synthesis begins with DL-Aspartic acid and other reagents such as 3-carboxy-1-oxo-3-sulfopropyl chloride and 3-(decyloxy)propylamine.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts or solvents.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring consistent quality through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The ester and sulfonate groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications could include drug development for targeting specific molecular pathways.
Industry: The compound might be used in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism by which DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular pathways. These interactions can lead to changes in biochemical processes, influencing various physiological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aspartic acid derivatives and sulfonate esters, such as:
- DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(octyloxy)propyl)-, 1,4-diethyl ester, disodium salt
- DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(dodecyloxy)propyl)-, 1,4-diethyl ester, disodium salt
Uniqueness
The uniqueness of DL-Aspartic acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-(3-(decyloxy)propyl)-, 1,4-diethyl ester, disodium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
35850-79-4 |
|---|---|
Molekularformel |
C25H43NNa2O11S |
Molekulargewicht |
611.7 g/mol |
IUPAC-Name |
disodium;4-[3-decoxypropyl-[(2S)-1,4-diethoxy-1,4-dioxobutan-2-yl]amino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C25H45NO11S.2Na/c1-4-7-8-9-10-11-12-13-16-35-17-14-15-26(22(27)19-21(24(29)30)38(32,33)34)20(25(31)37-6-3)18-23(28)36-5-2;;/h20-21H,4-19H2,1-3H3,(H,29,30)(H,32,33,34);;/q;2*+1/p-2/t20-,21?;;/m0../s1 |
InChI-Schlüssel |
PFPILGLOAUBLMG-OAQMNXJYSA-L |
Isomerische SMILES |
CCCCCCCCCCOCCCN([C@@H](CC(=O)OCC)C(=O)OCC)C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCCCOCCCN(C(CC(=O)OCC)C(=O)OCC)C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


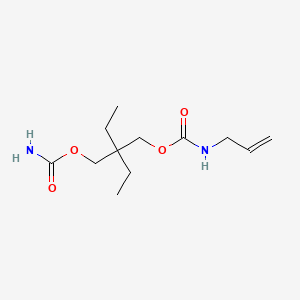
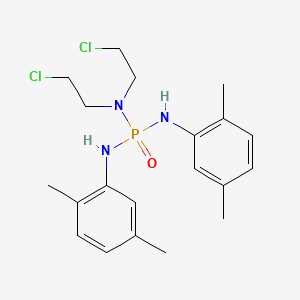

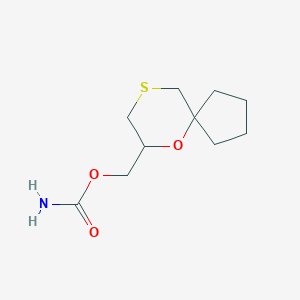



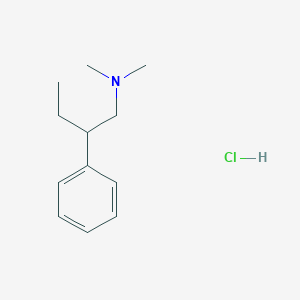
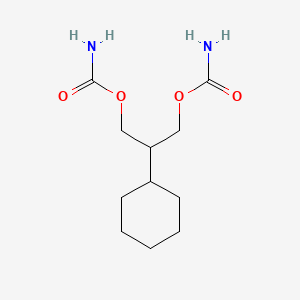
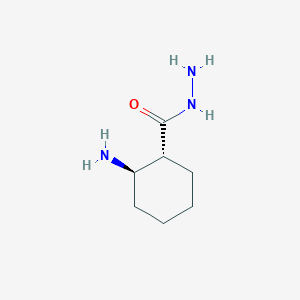
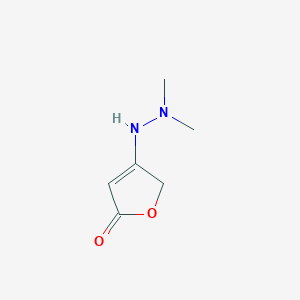
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
